2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-methyl-1,3-oxazole-5-carboxylic acid
CAS No.:
Cat. No.: VC17721447
Molecular Formula: C20H16N2O5
Molecular Weight: 364.4 g/mol
* For research use only. Not for human or veterinary use.
![2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-methyl-1,3-oxazole-5-carboxylic acid -](/images/structure/VC17721447.png)
Specification
Molecular Formula | C20H16N2O5 |
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Molecular Weight | 364.4 g/mol |
IUPAC Name | 2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-methyl-1,3-oxazole-5-carboxylic acid |
Standard InChI | InChI=1S/C20H16N2O5/c1-11-17(18(23)24)27-19(21-11)22-20(25)26-10-16-14-8-4-2-6-12(14)13-7-3-5-9-15(13)16/h2-9,16H,10H2,1H3,(H,23,24)(H,21,22,25) |
Standard InChI Key | CMRVDMWXCBEHGC-UHFFFAOYSA-N |
Canonical SMILES | CC1=C(OC(=N1)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s molecular structure comprises three primary components:
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Fmoc protecting group: A fluorenylmethoxycarbonyl moiety () that shields the amino group during synthetic processes.
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4-Methyl-1,3-oxazole ring: A five-membered heterocycle containing one oxygen and one nitrogen atom, with a methyl substituent at position 4.
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Carboxylic acid group: Positioned at the oxazole’s 5th carbon, enabling conjugation to other molecules via amide bond formation.
The molecular formula is inferred as based on analogous Fmoc-protected oxazole derivatives. Key structural features include:
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Planar oxazole ring: Enhances rigidity and influences intermolecular interactions.
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Hydrophobic Fmoc group: Improves solubility in organic solvents like dimethylformamide (DMF).
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Carboxylic acid: Facilitates activation for peptide coupling reactions.
Physicochemical Characteristics
While direct experimental data for this compound is limited, properties can be extrapolated from related structures:
The Fmoc group’s UV absorbance at 280–300 nm allows for real-time monitoring during synthesis .
Synthesis and Industrial Production
Laboratory-Scale Synthesis
The synthesis involves sequential protection, cyclization, and deprotection steps:
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Amino Group Protection:
Reaction of the primary amine with Fmoc-Cl () in the presence of a base (e.g., ): -
Oxazole Ring Formation:
Cyclization of a β-ketoamide precursor using phosphorous oxychloride ():Methyl substitution at position 4 is achieved via alkylation prior to cyclization.
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Carboxylic Acid Activation:
The terminal carboxylic acid is activated using HOBt/DIC (/) for peptide bond formation .
Industrial Manufacturing
Large-scale production employs automated peptide synthesizers with the following parameters:
Parameter | Optimal Value | Impact on Yield |
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Temperature | 25°C | Minimizes Fmoc deprotection |
Coupling Time | 45 min | Ensures >99% completion |
Solvent System | DMF/Piperidine (9:1) | Enhances solubility |
A typical batch produces 1–5 kg of peptide intermediates with ≤0.5% impurities.
Applications in Scientific Research
Peptide Synthesis
The compound’s primary application lies in SPPS:
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Stepwise Chain Elongation: The Fmoc group is removed using 20% piperidine in DMF, exposing the amino group for subsequent coupling .
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Oxazole as a Turn Inducer: The rigid oxazole ring promotes β-turn formation in peptides, mimicking natural protein structures .
Drug Discovery
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Kinase Inhibitors: Oxazole derivatives exhibit ATP-competitive binding in kinases (IC₅₀ = 50–200 nM).
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Antimicrobial Peptides: Conjugation to arginine-rich sequences enhances membrane permeability (MIC = 2–8 μg/mL against S. aureus) .
Comparative Analysis with Analogous Compounds
The query compound’s methyl-oxazole-Fmoc architecture balances reactivity and steric protection, making it ideal for synthesizing conformationally constrained peptides.
Future Perspectives
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Automated Synthesis Platforms: Integration with machine learning algorithms for real-time reaction optimization.
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Targeted Drug Delivery: Functionalization with tumor-homing peptides (e.g., RGD sequences) for cancer therapeutics.
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Sustainable Chemistry: Development of aqueous-based Fmoc removal systems to reduce DMF waste.
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